molecular formula C8H7ClO3 B1647402 2-Chloro-6-hydroxy-4-methoxybenzaldehyde CAS No. 116475-68-4

2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Cat. No.: B1647402
CAS No.: 116475-68-4
M. Wt: 186.59 g/mol
InChI Key: XLXMDMGOYNUVQL-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, hydroxy, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-6-hydroxy-4-methoxybenzaldehyde involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxy-4-methoxybenzaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to melanin. This inhibition is achieved through the formation of a complex with the copper ions present in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and solubility properties. These functional groups make it a versatile intermediate for various chemical syntheses and enhance its potential biological activities.

Properties

IUPAC Name

2-chloro-6-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXMDMGOYNUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4,6-dimethoxybenzaldehyde [4] (3.15 g) in dichloromethane (30 mL) cooled at −78° C. was added boron tribromide (1M solution in dichloromethane, 16 mL). The mixture was stirred at −78° C. for 30 min, warmed and stirred at room temperature for 18 h. The mixture was cooled to 0° C., poured into ice-water and extracted with ethyl acetate. The organic layer was washed with brine and dried over MgSO4. Evaporation of the solvent gave the title compound (2.85 g). 1H NMR (DMSO-d6): 12.15 (s, 1H), 10.14 (s, 1H), 6.74 (d, 1H, J=2.1 Hz), 6.53 (d, 1H, J=2.1 Hz), 3.86 (s, 3H).
Name
2-chloro-4,6-dimethoxybenzaldehyde
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-hydroxy-4-methoxybenzaldehyde
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Reactant of Route 6
2-Chloro-6-hydroxy-4-methoxybenzaldehyde

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